molecular formula C15H15FN2O3S B2706168 (Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 897499-80-8

(Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2706168
CAS No.: 897499-80-8
M. Wt: 322.35
InChI Key: XDXHNHJBWFPNNR-ICFOKQHNSA-N
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Description

(Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C15H15FN2O3S and its molecular weight is 322.35. The purity is usually 95%.
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Biological Activity

(Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the benzo[d]thiazole moiety followed by the introduction of the dioxine and carboxamide functionalities. Techniques such as Knoevenagel condensation and cyclization reactions are often employed in its preparation.

Biological Activity

The compound exhibits various biological activities, particularly as an inhibitor of specific enzymes involved in cancer progression and other diseases. Here are some key areas of its biological activity:

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) . PARP1 plays a crucial role in DNA repair mechanisms, and its inhibition can lead to increased sensitivity of cancer cells to chemotherapy. In vitro studies have shown promising results with IC50 values indicating effective inhibition.

CompoundTarget EnzymeIC50 Value (μM)
Compound 4PARP10.88
Lead CompoundPARP10.082

2. Anticancer Activity

The compound has demonstrated potential anticancer properties through various mechanisms, including inducing apoptosis in cancer cells and modulating immune responses. Case studies highlight its efficacy against different cancer types when used in combination with other therapeutic agents.

3. Immunomodulatory Effects

There is evidence suggesting that this compound can modulate immune responses by inhibiting indoleamine 2,3-dioxygenase (IDO) activity. IDO is implicated in tumor-induced immunosuppression; thus, inhibiting its activity can enhance the effectiveness of immunotherapy.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Cancer Cell Lines : A study evaluated the effects of the compound on various cancer cell lines, demonstrating significant reductions in cell viability at concentrations correlating with PARP1 inhibition.
  • Combination Therapy : Another study explored the use of this compound in combination with established chemotherapeutics, revealing enhanced anticancer efficacy and reduced side effects.

Properties

IUPAC Name

N-(6-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-2-5-18-11-4-3-10(16)8-13(11)22-15(18)17-14(19)12-9-20-6-7-21-12/h3-4,8-9H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXHNHJBWFPNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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